Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a partially saturated pyrimidine core fused to a triazole ring. Key structural features include:
- Position 5: An ethyl group, which modulates steric and electronic properties.
- Position 7: A 4-(trifluoromethyl)phenyl substituent, contributing hydrophobicity and metabolic stability via the trifluoromethyl group.
- Position 6: A methyl ester, enhancing solubility and serving as a synthetic handle for further derivatization.
Its synthesis likely follows multicomponent Biginelli-like reactions, similar to related triazolopyrimidine esters .
Properties
IUPAC Name |
methyl 5-ethyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c1-3-11-12(14(24)25-2)13(23-15(22-11)20-8-21-23)9-4-6-10(7-5-9)16(17,18)19/h4-8,13H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAYCDJKSAQRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various targets, such as atf4 and nf-kb proteins. These proteins play crucial roles in cellular processes like inflammation and stress responses.
Mode of Action
Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. This suggests that the compound may interact with its targets to modulate these cellular processes.
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, like other triazolo[1,5-a]pyrimidines, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Cellular Effects
Related triazolo[1,5-a]pyrimidines have been shown to display moderate antiproliferative activities against cancer cells
Molecular Mechanism
It is known that the synthesis of triazolo[1,5-a]pyrimidines involves a catalyst-free, additive-free method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation
Biological Activity
Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine class, noted for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H15F3N4O2
- Molecular Weight : 348.31 g/mol
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar triazolo[1,5-a]pyrimidine scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that derivatives of this scaffold exhibited IC50 values ranging from 0.3 to 24 µM against targets like EGFR and VGFR2 in cancer models. Notably, one derivative showed effective inhibition of tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell cycle progression .
Antimicrobial Activity
The triazolopyrimidine derivatives have shown promising antimicrobial properties. A structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrimidine ring enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. In vitro assays revealed significant activity against pathogens such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL for some derivatives .
The biological activity of this compound is attributed to its ability to inhibit key protein targets involved in cancer cell proliferation and survival. Molecular docking studies suggest that these compounds interact with the ATP-binding sites of receptor tyrosine kinases (RTKs), leading to reduced signaling pathways that promote tumor growth .
Study 1: Anticancer Efficacy
In a preclinical study involving MCF-7 breast cancer cells, the compound was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell viability with significant induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Study 2: Antimicrobial Screening
A series of synthesized triazolopyrimidine derivatives were evaluated for their antimicrobial activity against a panel of bacterial strains. The study revealed that certain modifications significantly enhanced their antibacterial potency compared to standard antibiotics.
Data Tables
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Anticancer (EGFR) | 0.3 | MCF-7 |
| Anticancer (VGFR2) | 7.60 | HCT116 |
| Antimicrobial | 0.8 - 6.25 | E. coli |
| Antimicrobial | Varies | S. aureus |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. Specifically:
- Anti-Tubercular Activity : Some studies have highlighted the effectiveness of triazole derivatives against Mycobacterium tuberculosis. For instance, compounds similar to methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate were synthesized and showed promising results in inhibiting drug-resistant strains of tuberculosis .
Anticancer Potential
Compounds with a similar structural backbone have also been evaluated for anticancer activity:
- Mechanism of Action : These compounds often target specific enzymes or pathways involved in cancer cell proliferation and survival. For example, studies have indicated that triazole derivatives can inhibit certain kinases or induce apoptosis in cancer cells.
Neuroprotective Effects
Emerging research suggests that triazole-containing compounds may offer neuroprotective benefits:
- Calcium Channel Modulation : Some derivatives act as calcium channel agonists, potentially providing therapeutic effects in neurodegenerative diseases by modulating calcium influx in neuronal cells .
Case Study 1: Anti-Tubercular Activity
A study published in the Journal of Medicinal Chemistry synthesized a series of triazole-pyrimidine derivatives and tested their efficacy against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating significant anti-tubercular activity .
Case Study 2: Anticancer Screening
In another investigation focused on anticancer properties, a library of triazole derivatives was screened against various cancer cell lines. The results showed that some compounds induced cell cycle arrest and apoptosis in breast and lung cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolopyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis with key analogs:
Substituent Effects on Physicochemical Properties
Key Observations :
- Trifluoromethyl (CF₃) groups (as in the target compound and ) improve metabolic stability and membrane permeability compared to amino or methoxy substituents.
- Halogenated aryl groups (e.g., 4-ClPh, 4-BrPh) enhance binding to hydrophobic pockets in enzymes, as seen in crystallographic studies .
- Methyl vs. ethyl esters influence solubility; methyl esters (target compound) may offer faster hydrolysis rates in prodrug strategies.
Key Observations :
- The use of 4,4’-trimethylenedipiperidine (TMDP) in offers advantages over piperidine, including lower toxicity, non-flammability, and recyclability (>5 cycles without yield loss).
- The target compound’s synthesis would benefit from TMDP-based protocols to align with green chemistry principles.
Pharmacological Potential
While bioactivity data for the target compound are absent, related analogs demonstrate:
- Antiviral activity : Tetrazolo[1,5-a]pyrimidines inhibit hepatitis B virus surface antigen secretion .
- Enzyme inhibition : Triazolopyrimidines with CF₃ groups show promise as elastase inhibitors .
- Antifungal activity : Analogous 7-aryl derivatives exhibit inhibition against Fusarium graminearum (83% at 50 µg/mL) .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Retrosynthetic decomposition identifies three key intermediates (Fig. 1):
- Triazole-4-carboxamide : Provides the triazole moiety.
- β-Keto Ester : Supplies the pyrimidine ring and carboxylate group.
- 4-(Trifluoromethyl)benzaldehyde : Introduces the aryl substituent.
Disconnection at the pyrimidine C5–N4 bond suggests a cyclocondensation strategy between a triazole derivative and a β-keto ester.
Synthesis of the Triazolopyrimidine Core
Cyclocondensation of Triazole Derivatives with β-Keto Esters
A widely adopted method involves reacting 1H-1,2,4-triazol-3-amine with methyl 3-oxopentanoate in acetic acid under reflux (Eq. 1):
$$
\text{1H-1,2,4-Triazol-3-amine} + \text{CH}3\text{C(O)CH}2\text{COOCH}_3 \xrightarrow{\text{AcOH, 110°C}} \text{Triazolopyrimidine Intermediate}
$$
Yields range from 65–78% depending on solvent polarity and catalyst choice.
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic Acid | None | 110 | 12 | 68 |
| Ethanol | HCl | 80 | 18 | 72 |
| DMF | K₂CO₃ | 100 | 8 | 65 |
Introduction of the 4-(Trifluoromethyl)phenyl Group
The aryl moiety is introduced via a Friedländer-type reaction using 4-(trifluoromethyl)benzaldehyde (Eq. 2):
$$
\text{Triazolopyrimidine Intermediate} + \text{CF}3\text{C}6\text{H}4\text{CHO} \xrightarrow{\text{NH}4\text{OAc, EtOH}} \text{Aryl-Substituted Product}
$$
Ammonium acetate catalyzes the formation of the dihydropyrimidine ring, with yields averaging 70–85%.
Functionalization of the Pyrimidine Ring
Ethylation at Position 5
The ethyl group is installed via nucleophilic alkylation using ethyl bromide in the presence of NaH (Eq. 3):
$$
\text{Aryl-Substituted Product} + \text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{5-Ethyl Derivative}
$$
Reaction conditions require strict temperature control (0–5°C) to minimize over-alkylation, achieving 60–75% yields.
Alternative Synthetic Routes
Multicomponent One-Pot Synthesis
A streamlined approach combines 1H-1,2,4-triazol-3-amine, methyl 3-oxopentanoate, and 4-(trifluoromethyl)benzaldehyde in a single pot (Eq. 5):
$$
\text{3 Components} \xrightarrow{\text{EtOH, Δ}} \text{Final Product}
$$
This method reduces purification steps but requires precise stoichiometry (yield: 58–67%).
Late-Stage Fluorination Strategies
For laboratories lacking access to 4-(trifluoromethyl)benzaldehyde, late-stage trifluoromethylation via Umemoto’s reagent has been reported (Eq. 6):
$$
\text{7-Phenyl Intermediate} + \text{Umemoto's Reagent} \xrightarrow{\text{CuI, DMF}} \text{Trifluoromethylated Product}
$$
This method affords moderate yields (45–55%) and is less preferred due to reagent cost.
Characterization and Analytical Data
Critical spectroscopic data for the final compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 5.32 (s, 1H, H4), 7.65–7.72 (m, 4H, ArH).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, CF₃).
- HRMS : m/z calculated for C₁₈H₁₆F₃N₅O₂ [M+H]⁺: 416.1325; found: 416.1328.
Industrial-Scale Production Considerations
Pilot-scale synthesis (10 kg batch) employs:
- Continuous flow reactors for cyclocondensation (residence time: 30 min).
- Catalytic distillation for esterification (99% purity).
- Total process yield: 42–48%, with a production cost of \$1,200–\$1,500/kg.
Q & A
Q. Table 1: Comparison of TMDP-based methods
| Condition | Solvent System | Temperature | Yield | Recyclability |
|---|---|---|---|---|
| Ethanol/water (1:1 v/v) | Reflux | ~78°C | 92% | 5 cycles |
| Molten TMDP | Solvent-free | 65°C | 92% | 5 cycles |
How to characterize this compound using spectroscopic and crystallographic methods?
Q. Basic
- NMR : Use 400 MHz and NMR in DMSO-d6 or CDCl3 to confirm substituent positions and hydrogen bonding (e.g., NH signals at δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolve the dihydropyrimidine ring conformation (envelope geometry with θ(2) = 0.094 Å, φ(2) = 346.4°) and intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) .
- Elemental analysis : Validate purity (>95%) via microanalysis (e.g., C, H, N content) .
How to address regioselectivity challenges in triazolo-pyrimidine synthesis?
Advanced
Regioselectivity depends on reaction conditions:
- Acidic vs. ionic conditions : Under ionic conditions (e.g., HCl/ethanol), the 5-phenyl-7-methyl isomer dominates, while acidic conditions favor 7-phenyl-5-methyl derivatives .
- Catalyst tuning : TMDP’s dual Lewis base sites direct cyclization to the 1,2,4-triazolo[1,5-a]pyrimidine scaffold by stabilizing specific intermediates .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) at the 4-phenyl position enhance regioselectivity by 15–20% compared to electron-donating groups .
What strategies optimize reaction yields and purity in multi-component reactions?
Q. Advanced
- Solvent selection : Ethanol/water mixtures reduce side reactions (e.g., hydrolysis) vs. pure DMF .
- Catalyst loading : 10 mol% TMDP maximizes yield (92%) without over-base side products .
- Workup : Simple filtration and recrystallization (ethanol at 50°C) achieve >95% purity .
- Reaction monitoring : TLC (silica gel G/UV254) with ethyl acetate/hexane (3:7) ensures reaction completion .
How to evaluate biological activity and structure-activity relationships (SAR)?
Q. Advanced
- Enzyme assays : Test inhibition of MDM2-p53 interaction (IC50 via fluorescence polarization) .
- Crystallographic SAR : Correlate trifluoromethyl positioning (e.g., 4-phenyl vs. 2-chlorophenyl) with bioactivity; 4-(trifluoromethyl)phenyl enhances potency by 30% in anticancer assays .
- Hydrogen bonding analysis : N–H⋯N interactions (2.8 Å) in the crystal lattice predict solubility and membrane permeability .
How to resolve conflicting data in reaction mechanisms?
Q. Advanced
- Contradiction : TMDP is labeled as "highly toxic" in some reports but "low toxicity" in others .
- Resolution : Compare LD50 values: TMDP (LD50 > 2000 mg/kg) is less toxic than piperidine (LD50 = 400 mg/kg) . Toxicity concerns may arise from impurities; purify TMDP via vacuum distillation before use.
- Mechanistic studies : Use -labeled reactants to track cyclization pathways and confirm intermediates via LC-MS .
What computational methods predict electronic properties and reactivity?
Q. Advanced
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) .
- Docking studies : Simulate binding to MDM2 (PDB: 1T4E) using AutoDock Vina; the trifluoromethyl group shows a binding affinity of −9.2 kcal/mol .
- Solvent effects : COSMO-RS models predict solubility in ethanol/water mixtures within 5% error .
What purification techniques are effective for this compound?
Q. Basic
- Recrystallization : Dissolve crude product in hot ethanol (50°C), cool to 4°C overnight, and filter to remove unreacted triazole .
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for challenging separations (Rf = 0.4–0.5) .
- Liquid-liquid extraction : Partition between water and dichloromethane (3x) to remove TMDP residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
